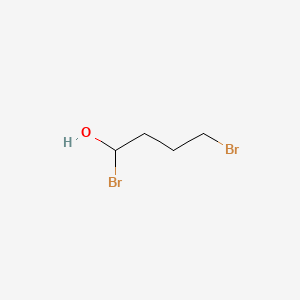

1,4-Dibromobutan-1-OL

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-3-1-2-4(6)7/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGIGXPTLRFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620047 | |

| Record name | 1,4-Dibromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112367-98-3 | |

| Record name | 1,4-Dibromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Brominated Butanols

Diverse Chemical Transformations of 1,4-Dibromo-2-butanol (B104651)

The trifunctional nature of 1,4-dibromo-2-butanol, featuring bromine atoms at the 1 and 4 positions and a hydroxyl group at the 2-position, provides multiple reaction sites for a variety of chemical transformations. This versatility allows for selective or sequential reactions, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can undergo oxidation to a carbonyl group or be converted into a better leaving group, while the bromine atoms are susceptible to nucleophilic substitution and elimination reactions.

The bromine atoms in 1,4-dibromo-2-butanol serve as excellent leaving groups in nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the specific carbon atom being targeted. The primary carbon at the C1 position is more likely to undergo an SN2 reaction due to less steric hindrance, while the secondary carbon at the C4 position can react via either SN1 or SN2 pathways.

1,4-Dibromo-2-butanol reacts with a range of nucleophiles, leading to the displacement of one or both bromine atoms. A key application is its reaction with primary amines to construct the 3-hydroxypyrrolidine scaffold, a common motif in various bioactive compounds. The reaction of 1,4-dibromobutane (B41627) with hydroxide (B78521) ions can result in a mixture of products, including the corresponding bromobutanol and butanediol, through nucleophilic substitution. reddit.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Primary Amine (R-NH₂) | 3-Hydroxypyrrolidine derivative |

| Hydroxide | Sodium Hydroxide (NaOH) | Bromo-2-butanol, 1,4-butanediol |

| Iodide | Potassium Iodide (KI) | Iodo-substituted butanol |

This table provides illustrative examples of nucleophilic substitution reactions.

Under basic conditions, 1,4-dibromo-2-butanol can undergo intramolecular cyclization. The hydroxyl group is deprotonated to form an alkoxide ion, which then acts as an internal nucleophile. This alkoxide can attack one of the electrophilic carbons bonded to a bromine atom, leading to the formation of a cyclic ether. The most probable pathway involves the attack of the C2-alkoxide on the primary carbon at the C1 position, resulting in a five-membered ring. This type of cyclization is an important route for the synthesis of heterocyclic compounds. For instance, the deprotonation of the alcohol followed by a 5-exo-tet cyclization can form tetrahydrofuran (B95107) derivatives. reddit.com

The secondary alcohol group in 1,4-dibromo-2-butanol can be oxidized to the corresponding ketone, 1,4-dibromobutan-2-one (B6202818). This transformation is a critical step in the synthesis of various compounds where a carbonyl group is required.

Several oxidizing agents can be employed for the conversion of 1,4-dibromo-2-butanol to 1,4-dibromobutan-2-one. The choice of reagent can influence the reaction yield and selectivity.

Table 2: Oxidation of 1,4-Dibromo-2-butanol

| Oxidizing Agent | Typical Yield |

|---|---|

| Chromium trioxide (CrO₃) in acetone (B3395972) (Jones oxidation) | 85-90% |

| Potassium permanganate (B83412) (KMnO₄) in an acidic medium | 70-75% |

This table summarizes common oxidizing agents and their reported yields for the oxidation of 1,4-dibromo-2-butanol.

The bromine atoms in 1,4-dibromo-2-butanol can be reduced to yield butan-2-ol. This type of reaction typically involves the use of strong reducing agents.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used for this transformation. These reagents can reduce the carbon-bromine bonds, replacing the bromine atoms with hydrogen.

Reduction Reactions of Bromine Atoms and/or Carbonyl Groups

Chemoselective Reduction Strategies

The reduction of 1,4-dibromobutan-1-ol presents a challenge in chemoselectivity due to the presence of multiple reducible functional groups: a primary carbon-bromine bond, a secondary carbon-bromine bond, and a hydroxyl group. The goal of a chemoselective strategy is to reduce one specific site while leaving the others intact. The reactivity of these sites towards common reducing agents varies, allowing for targeted transformations.

Sodium borohydride (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is generally unreactive towards alkyl halides and alcohols under standard conditions. masterorganicchemistry.com Therefore, treatment of 1,4-dibromobutan-1-ol with NaBH₄ is not expected to result in the reduction of either the carbon-bromine bonds or the alcohol. However, its reactivity can be modified. For instance, the Luche reduction, which uses NaBH₄ in combination with a Lewis acid like cerium(III) chloride, is known for the selective 1,2-reduction of α,β-unsaturated ketones, demonstrating how conditions can be tuned for selectivity. masterorganicchemistry.com While not directly applicable to C-Br bonds, it illustrates the principle of altering reagent reactivity.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing alkyl halides to alkanes. However, LiAlH₄ is highly reactive and typically shows poor chemoselectivity between primary and secondary alkyl halides. It would likely reduce both C-Br bonds in 1,4-dibromobutan-1-ol, yielding butan-1-ol.

Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is another method for reducing alkyl halides. The selectivity of this method can be influenced by the choice of catalyst and reaction conditions. It is possible to achieve selective reduction of the more reactive primary bromide over the more sterically hindered secondary bromide, although this often requires careful optimization.

The following table outlines the expected outcomes of various reduction strategies on 1,4-dibromobutan-1-ol, based on established principles of chemical reactivity.

| Reducing Agent/System | Primary C-Br Bond Reactivity | Secondary C-Br Bond Reactivity | Hydroxyl Group Reactivity | Expected Major Product |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Low (No reaction) | Low (No reaction) | Low (No reaction) | 1,4-Dibromobutan-1-ol (No reaction) |

| Lithium Aluminum Hydride (LiAlH₄) | High (Reduction to C-H) | High (Reduction to C-H) | No reaction (forms alkoxide) | Butan-1-ol |

| Catalytic Hydrogenation (H₂/Pd-C) | Moderate to High | Moderate | Low (No reaction) | 4-Bromobutan-1-ol or Butan-1-ol |

| Triphenyltin Hydride (Ph₃SnH) | High (Radical reduction) | High (Radical reduction) | Low (No reaction) | Butan-1-ol |

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions of alkyl halides, such as 1,4-dibromobutan-1-ol, typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms to form alkenes. byjus.com The specific pathway and resulting products are influenced by the structure of the substrate, the strength of the base, the solvent, and the temperature. masterorganicchemistry.com

1,4-Dibromobutan-1-ol has two potential leaving groups (bromine atoms) and adjacent hydrogens (β-hydrogens) that can be abstracted by a base.

Elimination involving the C4-Br (Primary Bromide): The bromine at the C4 position is on a primary carbon. Elimination involving this bromide would require abstraction of a hydrogen from C3. This process is likely to follow an E2 mechanism, which is favored for primary alkyl halides and requires a strong, sterically unhindered base. msu.edu The concerted E2 mechanism avoids the formation of a highly unstable primary carbocation. msu.edu The product would be 4-bromobut-3-en-1-ol.

Elimination involving the C1-Br (Secondary Bromide): The bromine at the C1 position is on a secondary carbon. Elimination here involves the abstraction of a hydrogen from C2. This can proceed via either an E1 or E2 mechanism.

E2 Mechanism: A strong base would attack a β-hydrogen on C2 in a single, concerted step with the departure of the bromide ion, yielding 4-bromobut-1-en-1-ol. libretexts.org

E1 Mechanism: In the presence of a weak base and a polar protic solvent, the C1-Br bond could ionize first to form a secondary carbocation. ksu.edu.sa A subsequent deprotonation at C2 by the base would then form the alkene, 4-bromobut-1-en-1-ol. ksu.edu.sa The E1 pathway is less likely for this specific substrate due to the electron-withdrawing inductive effect of the adjacent hydroxyl group, which would destabilize the carbocation intermediate.

Competition between substitution and elimination is a key consideration. masterorganicchemistry.com Strong, bulky bases (e.g., potassium tert-butoxide) tend to favor elimination, whereas smaller, less hindered bases that are also good nucleophiles (e.g., hydroxide) can lead to a mixture of substitution and elimination products. ksu.edu.sa High temperatures generally favor elimination over substitution. byjus.com

Stereochemical Aspects of Bromobutanol Reactions

Influence of Chirality on Reaction Outcomes

The C1 carbon of 1,4-dibromobutan-1-ol is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a bromine atom (-Br), and a -CH₂CH₂CH₂Br group. This means the molecule is chiral and exists as a pair of enantiomers, (R)-1,4-dibromobutan-1-ol and (S)-1,4-dibromobutan-1-ol.

The presence of this chiral center can significantly influence the outcomes of its chemical reactions, particularly when the molecule interacts with other chiral entities, such as chiral reagents, catalysts, or biological macromolecules. Enantiomers have identical physical properties in an achiral environment but can exhibit different reactivity in a chiral environment.

For example, in a reaction involving a chiral catalyst, the transition states formed from the (R)-enantiomer and the (S)-enantiomer will be diastereomeric. Since diastereomers have different energies, the rates of reaction for the two enantiomers will be different. This can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an enantioenriched product and unreacted starting material.

Similarly, if 1,4-dibromobutan-1-ol reacts with a single enantiomer of another chiral reagent, two different diastereomeric products may be formed. The relative amounts of these diastereomers will depend on the steric and electronic interactions in the respective transition states, often leading to one diastereomer being formed in excess. This is a key principle in stereoselective synthesis. nih.gov

Diastereoselective and Enantioselective Pathways

Building on the influence of chirality, reactions involving 1,4-dibromobutan-1-ol can be designed to proceed through diastereoselective or enantioselective pathways to favor the formation of a specific stereoisomer.

Diastereoselectivity: A diastereoselective reaction is one in which one diastereomer is formed in preference to another. In the context of 1,4-dibromobutan-1-ol, this could occur if a reaction creates a new stereocenter in the molecule. For instance, if the hydroxyl group directs the approach of a reagent to one face of the molecule, a subsequent reaction at the C2 or C3 position could lead to the preferential formation of one diastereomer over another. The existing stereocenter at C1 provides a chiral environment that can influence the stereochemical outcome at the newly forming center.

Enantioselectivity: An enantioselective reaction is one that produces a predominance of one enantiomer of the product. Starting with a racemic mixture of 1,4-dibromobutan-1-ol, an enantioselective process can be achieved using a chiral catalyst or reagent. For example, an enzyme or a chiral metal complex could catalyze a substitution or oxidation reaction preferentially on one enantiomer. This would result in the formation of an enantioenriched product. A well-known example of this concept is the asymmetric hydrogenation of ketones, where chiral catalysts are used to produce alcohols with high enantiomeric excess. researchgate.net While this applies to the synthesis of chiral alcohols, the same principle can be applied to reactions of the chiral 1,4-dibromobutan-1-ol.

These selective pathways are fundamental in modern organic synthesis, allowing for the construction of complex molecules with precise three-dimensional structures. nih.govnih.gov

Comparative Reactivity Studies of Halogenated Alcohols and Alkyl Halides

Mechanistic Distinctions between SN1 and SN2 Pathways in Brominated Systems

The structure of 1,4-dibromobutan-1-ol contains both a primary (C4-Br) and a secondary (C1-Br) carbon-bromine bond, making it an excellent model for comparing nucleophilic substitution (SN1 and SN2) mechanisms within a single molecule. byjus.comcrunchchemistry.co.uk

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously. byjus.com This mechanism is highly sensitive to steric hindrance. masterorganicchemistry.com

At C4 (Primary Bromide): The primary carbon is sterically unhindered, making it highly susceptible to attack by a nucleophile. This position will strongly favor the SN2 pathway. msu.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that involves the formation of a carbocation intermediate. byjus.com The stability of this intermediate is the most critical factor determining the reaction rate.

At C1 (Secondary Bromide): The secondary carbon is more sterically hindered than the primary carbon, which slows down the rate of an SN2 reaction compared to C4. msu.edu While secondary alkyl halides can undergo SN1 reactions, the formation of a carbocation at C1 in 1,4-dibromobutan-1-ol would be destabilized by the electron-withdrawing inductive effect of the adjacent electronegative oxygen and bromine atoms. Therefore, the SN1 pathway at this position is generally disfavored compared to a typical secondary alkyl bromide. The reaction would more likely proceed via an SN2 mechanism, albeit slower than at the primary center. chemistrysteps.com

The following interactive data table summarizes the factors influencing the substitution pathway at each brominated carbon.

| Factor | C1 Position (Secondary Bromide) | C4 Position (Primary Bromide) |

|---|---|---|

| Mechanism Preference | SN2 (slow), SN1 (disfavored) | SN2 (favored) |

| Steric Hindrance | Moderate | Low |

| Carbocation Stability | Secondary (destabilized by induction) | Primary (highly unstable) |

| Kinetics | Likely second-order | Second-order |

| Stereochemistry (if chiral) | Inversion of configuration (SN2) | Not applicable (achiral center) |

Comparative Reactivity with Mono-brominated Alcohols

The reactivity of 1,4-dibromobutan-1-ol in nucleophilic substitution reactions is significantly influenced by the presence of the second bromine atom at the C4 position. This structural feature allows for a mechanistic pathway known as neighboring group participation (NGP), or anchimeric assistance, which is not available to its mono-brominated counterparts, such as 4-bromobutan-1-ol. This participation leads to a considerable enhancement in reaction rates and can also affect the stereochemical outcome of the reaction.

The core of this enhanced reactivity lies in the ability of the bromine atom at the C4 position to act as an internal nucleophile. spcmc.ac.inmugberiagangadharmahavidyalaya.ac.in In a typical reaction, such as solvolysis, the hydroxyl group at C1 is first protonated by an acid catalyst, forming a good leaving group (water). As the leaving group departs, the bromine atom at C4 can attack the now electrophilic C1 carbon in an intramolecular SN2 fashion. spcmc.ac.in This results in the formation of a cyclic bromonium ion intermediate. spcmc.ac.inmugberiagangadharmahavidyalaya.ac.in

This intramolecular process is kinetically favored over an intermolecular attack by an external nucleophile for several reasons. The internal nucleophile (the C4 bromine) is positioned in close proximity to the reaction center, which significantly increases the probability of a successful collision compared to an external nucleophile that must diffuse through the solution. spcmc.ac.in This leads to a much less negative entropy of activation for the intramolecular reaction. spcmc.ac.in

Table 1: Illustrative Rate Enhancements in Nucleophilic Substitution due to Neighboring Group Participation This table presents data from analogous systems to demonstrate the principle of anchimeric assistance by a neighboring bromine atom. The data does not represent 1,4-dibromobutan-1-ol directly but provides a comparative context for its expected reactivity.

| Substrate (Analogous System) | Comparative Reaction | Relative Rate (kNGP / kunassisted) | Reference |

| trans-2-Bromocyclohexyl Brosylate | Acetolysis | ~10³ | spcmc.ac.in |

| Ph-S-CH₂-CH₂-Cl vs. CH₃-CH₂-CH₂-Cl | Reaction with Water | 600 | wikipedia.org |

The data in Table 1 clearly demonstrates that the presence of a neighboring group capable of anchimeric assistance can accelerate reaction rates by several orders of magnitude. For instance, the acetolysis of trans-2-bromocyclohexyl brosylate is approximately 1000 times faster than its cis-isomer, where neighboring group participation is sterically hindered. Similarly, the reaction of a sulfur mustard analogue with water is 600 times faster than a simple primary alkyl chloride. wikipedia.org Based on these well-established principles, it is mechanistically sound to conclude that 1,4-dibromobutan-1-ol will exhibit a significantly higher reactivity in nucleophilic substitution reactions at the C1 position compared to mono-brominated butanols that lack a participating neighboring group. The formation of the stabilized cyclic bromonium ion intermediate provides a lower energy pathway for the reaction to proceed.

Applications of Brominated Butanols in Advanced Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks

The dual functionality of brominated butanols makes them highly effective as intermediates in multi-step synthetic pathways. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification, providing multiple avenues for molecular elaboration.

Precursors for Pharmaceuticals and Agrochemicals

Brominated butanes are established precursors in the synthesis of various active pharmaceutical ingredients (APIs). For instance, 1,4-dibromobutane (B41627) is a key intermediate in the production of drugs such as the antidepressant Bifemelane and the antipsychotic Aripiprazole. exsyncorp.comgoogle.com It is also utilized in the synthesis of the antispasmodic drug Mebeverine, where a related compound, 4-bromobutanol, is reacted to form an essential ester intermediate. amazonaws.com

The isomeric compound, 1,4-dibromobutan-2-one (B6202818), derived from the oxidation of 1,4-dibromobutan-2-ol, serves as a valuable intermediate for pharmaceuticals and agrochemicals. Its chemical reactivity, including nucleophilic substitution and reduction back to the alcohol, allows for its incorporation into complex molecular targets. Given these applications, it is plausible that 1,4-dibromobutan-1-ol could similarly serve as a precursor, with its primary alcohol and two bromide sites offering a unique pattern of reactivity for building novel bioactive molecules. The use of these building blocks extends to agrochemicals, where they are employed in the synthesis of herbicides, insecticides, and fungicides.

Monomer and Intermediate Synthesis for Polymer and Material Sciences

In the realm of material science, the ability of dibrominated alkanes to connect polymer chains makes them valuable crosslinking agents. A notable application is the use of 1,4-dibromobutane to crosslink poly(4-vinylpyridine), leading to the formation of ion-imprinted polymers (IIPs). bibliotekanauki.pl These specialized materials are designed to selectively bind specific metal ions, a property conferred by using the target ion as a template during the polymerization process. bibliotekanauki.pl This technique demonstrates the role of dibromoalkanes in creating three-dimensional polymer networks with tailored functionalities. bibliotekanauki.pl

Furthermore, 1,4-dibromobutane is used in the synthesis of other polymers and advanced materials, sometimes to impart specific properties like flame retardancy. The reaction of 1,4-dibromobutane with atactic poly(2-vinylpyridine) can induce a long-range 3D molecular ordering within the polymer chains. The bifunctional nature of compounds like 1,4-dibromobutan-1-ol suggests their potential as monomers or chain extenders in the synthesis of polyesters and polyethers, where the hydroxyl group can participate in condensation polymerization and the bromo groups can be used for subsequent modifications.

Role in Complex Molecular Architecture and Functionalization

The precise spacing of reactive sites in brominated butanols and their derivatives enables the construction of intricate molecular structures, including macrocycles and host-guest systems.

Construction of Macrocyclic Compounds (e.g., Phosphorus-Selenium Macroheterocycles)

Macrocyclic compounds, which contain large rings of 12 or more atoms, are of significant interest in medicine and materials science due to their unique binding capabilities. drugtargetreview.comcam.ac.uk Dihaloalkanes like 1,4-dibromobutane are frequently used as linking fragments in the synthesis of these large ring structures.

One prominent example is the synthesis of phosphorus-selenium macroheterocycles. In an efficient one-pot reaction, a four-membered phosphorus-selenium ring (Woollins' reagent) is reacted with disodium (B8443419) alkenyl-diols, followed by a ring-closure reaction with a dibromoalkane, such as 1,4-dibromobutane. This method has been successfully used to create a series of nine- to fifteen-membered organoselenophosphorus macrocycles. The use of different dibromoalkanes allows for the tuning of the macrocycle's ring size. This strategy has also been applied to the synthesis of carboracycles, where 1,4-dibromobutane is used to link carborane units. ucla.edu

| Macrocycle Type | Precursors Used | Resulting Ring Size |

| Organoselenophosphorus | Woollins' reagent, Alkenyl-diols, Dibromoalkanes | 9- to 15-membered |

| Carboracycles | B,B'-Bis(aryl) icosahedral ortho-carborane, 1,4-dibromobutane | Varies (e.g., cyclic tetramers) ucla.edu |

| Aza[1n]paracyclophanes | Buchwald–Hartwig cross-coupling precursors | 4- and 6-membered cyclophanes researchgate.net |

| IRAK4 Inhibitors | Various precursors, 1,4-dibromobutane | Macrocyclic structures for inflammatory diseases google.com |

Templated Synthesis of Host-Guest Systems (using 1,4-dibromobutane)

Template-directed synthesis is a powerful strategy for creating host molecules with a pre-defined cavity for binding specific guest molecules. The template molecule guides the formation of the host around itself, ensuring a high degree of complementarity.

1,4-dibromobutane has been employed in the templated synthesis of ion-imprinted polymers (IIPs). In a process developed by Nishide et al., poly(4-vinylpirydyne) was crosslinked with 1,4-dibromobutane in the presence of various metal ions (e.g., Co(II), Cu(II), Zn(II)). bibliotekanauki.pl The metal ions act as templates, and after their removal, the resulting polymer resin exhibits a higher selectivity for the templating ion compared to other ions. bibliotekanauki.pl This demonstrates how a simple linker like 1,4-dibromobutane can be crucial in translating the information from a template into a functional material.

Derivatization to Other Functionalized Butane (B89635) Derivatives

The chemical versatility of brominated butanols allows for their conversion into a wide range of other functionalized butane derivatives. The hydroxyl group can be oxidized to a ketone or aldehyde, while the bromine atoms can be substituted by various nucleophiles.

For example, 1,4-dibromobutan-2-ol is the direct precursor to 1,4-dibromobutan-2-one via oxidation. This ketone can then undergo further reactions, such as reduction with lithium aluminum hydride to regenerate the alcohol, or participate in cross-coupling reactions to form new carbon-carbon bonds. Similarly, the synthesis of 1,4-dibromo-2-butanol (B104651) itself can be achieved by reacting allyl bromide with formaldehyde, followed by hydrolysis and treatment with hydrogen bromide. google.com

The reaction of 1,4-dibromobutane with nucleophiles is a common strategy for creating new derivatives. It is used to synthesize intermediates like 1-(4-methoxybutyl)hydrazine and 4-phenoxybutanoic acid. exsyncorp.com These reactions highlight the utility of the bromo groups as synthetic handles for introducing diverse functionalities onto the four-carbon butane chain.

Enantioselective Synthesis of Chiral Target Molecules

The strategic use of brominated butanols and their related structures, such as 1,4-dibromobutane, is a noteworthy aspect of advanced organic synthesis, particularly in the construction of chiral molecules. These compounds serve as versatile building blocks and precursors for creating stereochemically complex targets. Their utility is demonstrated in several key methodologies, including the synthesis of chiral ligands for asymmetric catalysis, the enzymatic resolution of racemic mixtures to yield enantiopure haloalcohols, and as chiral starting materials for the synthesis of complex cyclic systems.

A fundamental approach in enantioselective synthesis involves the use of chiral catalysts. Simple, achiral molecules like 1,4-dibromobutane can be instrumental in the preparation of these sophisticated catalytic tools. For instance, 1,4-dibromobutane is used to synthesize the chiral ligand (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol. This is achieved by reacting (1R, 2S)-(−)-norephedrine with 1,4-dibromobutane. researchgate.net The resulting ligand has proven to be a highly effective catalyst for the enantioselective addition of dialkylzinc reagents to aldehydes, producing optically active secondary alcohols with high purity that are otherwise difficult to prepare. researchgate.net

Another powerful strategy for obtaining chiral molecules is through the kinetic resolution of a racemic mixture. The haloalkane dehalogenase enzyme LinB, from Sphingobium japonicum UT26, demonstrates remarkable regio- and enantioselectivity in the sequential dehalogenation of rac-1,3-dibromobutane. muni.cz The enzyme preferentially hydrolyzes the (R)-enantiomer at the secondary carbon, leading to the accumulation of the unreacted (S)-enantiomer, (S)-4-bromobutan-2-ol, with a high degree of enantiomeric excess (ee). muni.cz The subsequent hydrolysis step occurs at the primary carbon with a preference for the S-enantiomer of the resulting diol. muni.cz This complex kinetic competition allows for the isolation of the intermediate haloalcohol, (S)-4-bromobutan-2-ol, with up to 87% ee. muni.cz

| Substrate | Enzyme | Key Intermediate Product | Maximum Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| rac-1,3-Dibromobutane | Haloalkane Dehalogenase LinB | (S)-4-bromobutan-2-ol | up to 87% | muni.cz |

Beyond their role as precursors to catalysts or products of resolution, chiral brominated butanes are also employed as key starting materials. An example is the enantioselective synthesis of spiro[4.5]decanone utilizing 2-(S)-methoxy-1,4-dibromobutane, a derivative of the brominated butanol family. chemchart.com This highlights the direct incorporation of a chiral brominated butane framework into a complex target molecule.

Furthermore, 1,4-dibromobutane is a key reagent in the enantioselective synthesis of P-stereogenic diphosphines, which are important ligands in asymmetric catalysis. In a reaction catalyzed by a ruthenium complex, 1,4-dibromobutane reacts with a secondary phosphine-borane to yield a P-stereogenic diphosphine with high yield and significant enantiomeric excess. acs.org This method has been applied to various dibromoalkanes to produce a range of chiral diphosphines. acs.org

| Reactant A | Reactant B | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dibromobutane | Mesityl(phenyl)phosphine-borane | [(S,S)-Et-DuPhos-RuCl2]2(NEt3) | (R,R)-1,4-Bis(mesitylphenylphosphino)butane | 95% | 73% | acs.org |

These examples underscore the diverse applications of brominated butanes and their alcohol derivatives in the field of enantioselective synthesis, serving as foundational elements for building the chiral complexity essential in modern chemistry.

Computational and Theoretical Studies on Brominated Butanol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic properties of molecules like 1,4-dibromobutan-1-ol. These studies elucidate how the distribution of electrons influences the molecule's stability, geometry, and chemical behavior. By modeling the system at a quantum level, researchers can predict various properties, including bond lengths, bond angles, and the distribution of charge, which are critical for understanding reactivity. For instance, in related amino-phenylbutanol systems, computational studies have revealed that intramolecular interactions and the delocalization of lone pair electrons significantly affect the molecule's conformational states and basicity. Similarly, for brominated butanols, these methods can quantify the strong electron-withdrawing effects of the bromine atoms and the polarity imparted by the hydroxyl group, identifying the most likely sites for nucleophilic or electrophilic attack. solubilityofthings.com

Density Functional Theory (DFT) has become a widely used tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.com For brominated butanols, DFT can be applied to map out the entire reaction coordinate for processes such as nucleophilic substitution or elimination. acs.org DFT calculations allow for the optimization of the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

Studies on related systems demonstrate the power of DFT in mechanistic elucidation. For example, DFT calculations have been used to analyze 1,3-dipolar cycloaddition reactions, successfully explaining regioselectivity and the role of catalysts. mdpi.comacs.org In the context of 1,4-dibromobutan-1-ol, DFT could be employed to model its reaction with a nucleophile. The calculations would reveal whether the reaction proceeds via a concerted (SN2) or a stepwise (SN1) mechanism by comparing the energies of the respective transition states and intermediates. acs.orgkhanacademy.org Furthermore, DFT is used to study the effect of substituents on electronic structure and reactivity, providing a theoretical basis for experimentally observed trends. researchgate.net

Table 1: Application of DFT in Studying Reaction Mechanisms

| Computational Task | Purpose in Mechanistic Studies | Relevant Concepts for 1,4-Dibromobutan-1-ol |

|---|---|---|

| Geometry Optimization | Determine the lowest energy structure of reactants, products, and intermediates. | Predicts stable conformations of the brominated butanol. |

| Frequency Calculation | Confirm optimized structures as minima or transition states and calculate zero-point vibrational energies. | Characterizes the nature of stationary points on the potential energy surface. |

| Transition State Search | Locate the highest energy point along the reaction coordinate (the saddle point). | Identifies the structure and energy of the barrier to reaction (e.g., SN1 or SN2 transition state). |

| IRC Calculation | (Intrinsic Reaction Coordinate) Trace the reaction path from the transition state to the reactants and products. | Confirms that a found transition state connects the correct reactants and products. |

| FMO Analysis | (Frontier Molecular Orbital) Analyze the HOMO and LUMO to predict reactivity. | Identifies the likely sites of nucleophilic attack on the 1,4-dibromobutan-1-ol molecule. |

The theoretical modeling of transition states (TS) and the resulting energy profiles are central to understanding and predicting reaction kinetics. acs.org A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. acs.org Its energy determines the activation energy (Ea) of the reaction, which is a key factor in the reaction rate.

Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. acs.org By mapping the energy changes along the reaction pathway, an energy profile can be constructed. This profile visually represents the activation barriers for different possible reaction channels. For a molecule like 1,4-dibromobutan-1-ol, which has multiple reactive sites (two C-Br bonds and the C-OH group), computational modeling can compare the energy profiles for competing reactions, such as substitution at C1 versus C4, or substitution versus elimination. nsf.govnumberanalytics.com

For example, studies on the hydrogen abstraction from 2-butanol (B46777) by the hydroperoxyl radical used multi-path variational transition state theory to model the kinetics, revealing a dramatic temperature dependence of the activation energy. rsc.org This highlights the importance of considering multiple reaction paths and conformations. A two-transition state model has also been effectively applied to radical-molecule reactions, emphasizing that an accurate treatment of transition state regions is essential for predicting reaction rates. acs.org

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational studies provide a quantitative framework for these relationships, explaining how subtle changes in structure, such as the position or nature of a substituent, can have a profound impact on reaction outcomes.

The presence and position of halogen atoms, such as bromine, significantly alter the reactivity of an alcohol like 1,4-dibromobutan-1-ol. cdnsciencepub.com The bromine atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-bromine bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. solubilityofthings.com

Computational studies can quantify these electronic effects. For instance, research on the enolization of α-bromo ketones showed that bromine substituents dramatically increase reactivity, an effect that was found to be largely entropic in origin and transmitted effectively through the carbonyl group. cdnsciencepub.com Similarly, studies on the bromination of alkylbenzenes have used computational models to disentangle the competing steric and electronic effects of substituents on reaction rates and regioselectivity. nsf.govrsc.org For 1,4-dibromobutan-1-ol, theoretical calculations can compare the activation energies for nucleophilic substitution at the bromine-bearing carbons. These calculations would likely show a lower activation barrier compared to an un-brominated alcohol, quantifying the kinetic enhancement provided by the halogen. Thermodynamically, the fact that bromide is an excellent leaving group makes substitution reactions more favorable. solubilityofthings.com

Table 2: Influence of Bromine Substituents on Reactivity

| Effect | Description | Impact on Kinetics (Rate) | Impact on Thermodynamics (Equilibrium) |

|---|---|---|---|

| Inductive Effect | Bromine withdraws electron density from the carbon skeleton. | Increases rate of nucleophilic attack by making carbon more electrophilic. | Stabilizes anionic transition states, favoring the reaction. |

| Leaving Group Ability | The bromide ion (Br-) is a stable, weak base, making it an excellent leaving group. | Increases the rate of both SN1 and SN2 reactions where C-Br bond cleavage is rate-determining. | Shifts the reaction equilibrium towards products. |

| Steric Hindrance | The size of the bromine atom can block access to the reaction center. | Can decrease the rate of SN2 reactions, which are sensitive to steric bulk. | Generally has a smaller impact on the final equilibrium position. |

| Solvation Effects | A bromo-enolate, for example, is less dependent on solvation because charge can be dispersed into the C-Br bond. cdnsciencepub.com | Can increase reaction rates by decreasing the extent of solvent electrostriction in the transition state. cdnsciencepub.com | Can influence the relative stability of solvated reactants and products. |

A major goal of computational chemistry is to predict the outcome of a chemical reaction, including the major and minor products (regioselectivity and stereoselectivity), without performing the experiment. arxiv.org This is achieved by calculating the energy profiles for all plausible reaction pathways. tdx.cat The pathway with the lowest activation energy barrier is expected to be the fastest and thus yield the major product under kinetic control. uou.ac.in

In the case of 1,4-dibromobutan-1-ol, several reaction outcomes are possible depending on the reagents and conditions. For example, reaction with a base could lead to substitution of one or both bromine atoms, or it could cause an elimination reaction to form an alkene. nsf.govnumberanalytics.com Computational modeling can predict the selectivity by comparing the transition state energies for these competing pathways. tdx.cat Studies on the elimination reactions of pentanols and bromopentanes have shown how product ratios (e.g., Zaitsev vs. Hofmann products) can be rationalized by considering the stability of the respective transition states. missouri.edu Modern approaches even utilize machine learning models, trained on vast reaction datasets, to predict outcomes and even detailed reaction mechanisms. arxiv.org

Spectroscopic Characterization in Mechanistic Elucidation

While computational studies provide theoretical models of reaction mechanisms, they must be validated by experimental evidence. Spectroscopic techniques are indispensable for this purpose. nsf.gov Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to identify the structure of reaction products, intermediates, and byproducts. nih.govresearchgate.net

The experimental product distribution can then be compared with the predictions from theoretical calculations. If the computationally predicted major product matches the experimentally observed major product, it lends strong support to the proposed mechanism and the accuracy of the theoretical model. nsf.govmissouri.edu For instance, in a study of the bromination of isomeric alcohols, the product mixtures were determined using spectroscopic methods, and the results were used to infer the operative reaction mechanisms (SN1, SN2, or with carbocation rearrangement). nsf.gov Similarly, NMR and MS are used to characterize the complex products formed in syntheses that use 1,4-dibromobutane (B41627) as a starting material, providing essential data for understanding the reaction pathways. mdpi.com Therefore, spectroscopy and computational chemistry work in tandem: spectroscopy provides the experimental facts that the theoretical models must explain and predict.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules, including brominated butanol systems. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). This capability is instrumental in distinguishing between closely related isomers and for tracking the progress of chemical reactions in real time. studylib.netmagritek.com

Isomer Identification

The isomers of brominated butanols, such as 1,4-dibromobutan-1-ol and its positional isomer 1,4-dibromobutan-2-ol, possess the same molecular formula (C₄H₈Br₂O) but differ in the arrangement of their atoms. nih.gov These structural nuances lead to distinct NMR spectra, allowing for unambiguous identification. The key parameters in an NMR spectrum used for identification are the number of signals, their chemical shifts, integration values, and splitting patterns (multiplicity). studylib.netmagritek.com

Number of Signals: Each unique chemical environment for a proton or carbon atom in the molecule produces a separate signal in the respective NMR spectrum. Symmetrical molecules will have fewer signals than asymmetrical ones.

Chemical Shift (δ): The position of a signal on the x-axis (measured in parts per million, ppm) is highly sensitive to the electronic environment of the nucleus. Electronegative atoms, such as bromine and oxygen, withdraw electron density from adjacent atoms, causing their corresponding signals to appear further "downfield" (at a higher ppm value). studylib.net For example, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) and protons on carbons adjacent to bromine atoms will have significantly higher chemical shifts than those in a simple alkane chain. docbrown.info

Integration: In ¹H NMR, the area under each signal is proportional to the number of protons it represents. This allows for determining the relative ratio of protons in different environments.

Splitting Pattern (Multiplicity): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The 'n+1' rule is often applicable, where 'n' is the number of adjacent, non-equivalent protons. This provides direct information about the connectivity of atoms within the molecule. studylib.net

For instance, comparing 4-bromo-1-butanol (B1194514) with a potential dibrominated derivative highlights these principles. The introduction of a second bromine atom would induce further downfield shifts for nearby protons and carbons and would likely alter the multiplicity of adjacent signals. The presence of a chiral center, as in 1,4-dibromobutan-2-ol, can render adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and will produce separate, distinct signals, often leading to more complex splitting patterns. vaia.commasterorganicchemistry.com

The following tables provide predicted and experimental NMR data for related brominated butanols, illustrating how these parameters are used to confirm their structures.

Table 1: ¹H NMR Data for Brominated Butanol Derivatives

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| 4-Bromo-1-butanol | H-4 (-CH₂Br) | 3.46 | Triplet (t) | 2H |

| (Predicted, 400 MHz, CDCl₃) ichemical.com | H-1 (-CH₂OH) | 3.70 | Triplet (t) | 2H |

| H-3 (-CH₂-) | 1.94-2.01 | Multiplet (m) | 2H | |

| H-2 (-CH₂-) | 1.69-1.76 | Multiplet (m) | 2H | |

| 1,4-Dibromo-2-butanol (B104651) | H-1, H-3, H-4 | 3.0-4.0 | Multiplet (m) | 5H |

| (Experimental, 60 MHz) nih.gov | H-2, -OH | 4.0-4.5 | Multiplet (m) | 2H |

Note: The spectrum for 1,4-Dibromo-2-butanol was recorded on a lower-field 60 MHz instrument, resulting in broader multiplets where individual signals are not well-resolved.

Table 2: ¹³C NMR Data for Brominated Butanol Derivatives

| Compound | Carbon Assignment | Chemical Shift (δ) ppm |

| 4-Bromo-1-butanol | C1 (-CH₂OH) | 61.9 |

| (Experimental) | C2 | 30.4 |

| C3 | 33.5 | |

| C4 (-CH₂Br) | 33.8 | |

| 1,4-Dibromobutane | C1/C4 (-CH₂Br) | 33.1 |

| (Reference Compound) chemicalbook.com | C2/C3 (-CH₂-) | 32.5 |

Note: Data for 1,4-dibromobutan-1-ol is not widely published; the data presented is for closely related structures to demonstrate the analytical principles. Data for 4-Bromo-1-butanol and 1,4-Dibromobutane is sourced from spectral databases and may vary slightly based on solvent and experimental conditions.

Reaction Monitoring

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.com By setting up a reaction within or connected to an NMR spectrometer, chemists can obtain a series of spectra over time. osf.iomagritek.com This technique, often called online or in-line monitoring, provides deep insight into reaction kinetics, the formation of intermediates, and the generation of by-products. magritek.combeilstein-journals.org

In the context of producing a compound like 1,4-dibromobutan-1-ol, one could monitor the bromination of a precursor like butane-1,4-diol or 4-bromo-1-butanol. The process would involve:

Tracking Reactant Consumption: The signals corresponding to the starting material would decrease in intensity over time.

Observing Product Formation: New signals corresponding to the desired brominated product would appear and grow in intensity.

Identifying Intermediates: Unstable or transient species that exist only during the reaction can sometimes be detected, providing valuable mechanistic information. magritek.com

Because NMR is inherently quantitative (the signal integral is directly proportional to concentration), a calibration curve is often not needed. osf.iomagritek.com This allows for the direct calculation of reactant conversion, product yield, and reaction rates by integrating the relevant peaks in the spectra collected at different time points. The development of high-performance benchtop NMR spectrometers has made this technique more accessible for direct installation in a laboratory fume hood, facilitating continuous monitoring of reactions as they proceed. magritek.commagritek.com

Emerging Research Frontiers in Brominated Butanol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing brominated butanols. Traditional methods often rely on hazardous reagents like molecular bromine and energy-intensive conditions. nsf.gov Modern research, however, is focused on greener alternatives that offer high selectivity, mild reaction conditions, and reduced environmental impact. byjus.com

A significant area of progress is in the field of biocatalysis, which utilizes enzymes to perform chemical transformations. byjus.comnih.gov Several classes of enzymes have been identified as effective catalysts for the synthesis of halohydrins, the chemical class to which brominated butanols belong.

Key Biocatalytic Approaches for Halohydrin Synthesis:

| Biocatalyst Class | Reaction Type | Advantages |

| Halohydrin Dehalogenases (HHDHs) | Reversible dehalogenation of haloalcohols to form epoxides; ring-opening of epoxides with nucleophiles. | High enantioselectivity, enabling the synthesis of optically pure compounds. nih.gov |

| Cytochrome P450 Monooxygenases | Direct asymmetric hydroxylation of prochiral halohydrocarbons. | Bypasses the need for pre-functionalized starting materials, offering a more direct synthetic route. byjus.com |

| Ketoreductases / Alcohol Dehydrogenases | Asymmetric reduction of prochiral haloketones. | Produces enantioenriched halohydrins with high stereoselectivity. byjus.com |

| Lipases / Esterases | Kinetic resolution of racemic halohydrins. | Effective for separating enantiomers to yield optically active products. nih.gov |

These biocatalytic methods are often conducted in aqueous media under mild temperature and pressure, significantly reducing the carbon footprint compared to conventional synthesis. Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. byjus.comnih.gov

Another green chemistry approach involves the development of safer brominating agents to replace molecular bromine. Reagents like N-bromosuccinimide (NBS) are increasingly used in combination with water or in ionic liquids to achieve efficient bromohydrination of alkenes. wikipedia.org Additionally, electrochemical methods are being explored to generate brominating species in situ, avoiding the storage and handling of bulk bromine and enhancing the safety and sustainability of the process. nih.gov

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The functionalization and transformation of brominated butanols into more complex molecules are critical for their application in synthesis. Research is actively exploring novel catalytic systems that can achieve these transformations with high efficiency and selectivity.

Organocatalysis has emerged as a powerful tool in this domain. Small organic molecules, such as thiourea derivatives, have been shown to catalyze the stereoselective bromohydrination of alkenes with excellent yields. wikipedia.org These metal-free catalysts are often less sensitive to air and moisture than traditional metal-based catalysts, making them more practical for a wider range of applications.

Comparison of Catalytic Systems for Bromohydrin Reactions:

| Catalyst Type | Example | Key Advantages |

| Organocatalysts | N,N'-diarylthiourea | High stereo- and regioselectivity; metal-free; mild reaction conditions. wikipedia.org |

| Metal-based Catalysts (for transformations) | CuO/ZrO₂ | Efficient for dehydrogenative coupling of butanol to produce butyl butyrate. researchgate.net |

| Nanoparticle Catalysts | Supported Pt nanoparticles | Active and selective for the oxidation of n-butanol to butyraldehyde in aqueous phase. exsyncorp.com |

Beyond synthesis, catalytic systems are being developed for the transformation of the butanol backbone itself. For instance, copper-supported catalysts are effective for the conversion of n-butanol to n-butyraldehyde, a valuable chemical intermediate. researchgate.net Similarly, the dehydrogenative coupling of butanol to produce butyl butyrate, a potential fuel extender, has been achieved using a CuO/ZrO₂ catalyst under continuous flow conditions, highlighting a green route to value-added chemicals. researchgate.net These catalytic advancements showcase the potential to use brominated butanols not just as static building blocks, but as dynamic substrates for a variety of chemical transformations.

Advanced Computational Modeling for Complex Reaction Pathways

Understanding the intricate mechanisms of chemical reactions is fundamental to developing better synthetic methods. Advanced computational modeling, particularly using Density Functional Theory (DFT) and ab initio calculations, has become an indispensable tool for elucidating complex reaction pathways in bromination and halohydrin formation. byjus.comwikipedia.org

Computational studies provide deep insights into:

Reaction Mechanisms: Theoretical calculations can distinguish between different possible reaction pathways, such as stepwise versus concerted mechanisms. For example, modeling the bromination of alkenes helps to understand the formation and stability of the intermediate bromonium ion, which is key to the reaction's stereochemistry. byjus.comresearchgate.net

Transition State Analysis: By calculating the energies of transition states, chemists can predict the kinetics of a reaction and understand the factors that influence its rate. This is crucial for optimizing reaction conditions to improve yields and reduce reaction times. nih.gov

Regio- and Stereoselectivity: Computational models can explain why a reaction favors the formation of one isomer over another. For instance, in the formation of halohydrins from unsymmetrical alkenes, modeling can predict which carbon atom the nucleophile will attack, thus explaining the observed regioselectivity. wikipedia.org

Solvent Effects: The role of the solvent in a reaction can be complex. Computational models can simulate how solvent molecules interact with reactants and intermediates, influencing the reaction's energy profile and outcome. byjus.com

While specific computational studies on 1,4-Dibromobutan-1-OL are not yet widely available, the principles and methodologies developed for studying the bromination of alkenes and the reactivity of halohydrins are directly applicable. byjus.comwikipedia.org These theoretical tools allow researchers to perform "in silico" experiments, screening potential catalysts and reaction conditions before undertaking laboratory work, thereby accelerating the discovery of new and improved synthetic routes for brominated butanols.

Expansion of Applications in Niche and High-Value Chemical Synthesis

Brominated butanols and related halohydrins are versatile building blocks in organic synthesis, and ongoing research continues to expand their applications in the creation of niche and high-value chemicals. nih.gov Their bifunctional nature, possessing both a hydroxyl group and a carbon-bromine bond, allows for a wide range of subsequent chemical modifications.

One of the most important applications of halohydrins is in the synthesis of epoxides through intramolecular SN2 reactions upon treatment with a base. byjus.comwikipedia.orgmasterorganicchemistry.com Epoxides are highly valuable intermediates used in the production of polymers, surfactants, and pharmaceuticals.

The versatility of brominated organic compounds makes them crucial precursors in the synthesis of a variety of complex molecules. nih.govresearchgate.net For example, the closely related compound 1,4-dibromobutane (B41627) is used as a starting material for the synthesis of various pharmaceuticals, including antitumor agents and antihypertensive drugs, as well as in the production of agrochemicals like herbicides and fungicides. exsyncorp.comnbinno.com

Examples of High-Value Chemicals Derived from Halohydrin Chemistry:

| Product Class | Synthetic Utility of Halohydrin Intermediate | Example Applications |

| Epoxides | Intramolecular cyclization of the halohydrin. byjus.commasterorganicchemistry.com | Precursors to polymers, glycols, and fine chemicals. |

| Substituted Alcohols | Nucleophilic substitution of the halogen. byjus.com | Building blocks for complex organic molecules. |

| Pharmaceuticals | The halohydrin motif is present in some drug molecules, or they serve as key intermediates. | Synthetic corticosteroids (e.g., dexamethasone), anti-cancer drugs (e.g., mitobronitol). wikipedia.org |

| Agrochemicals | Used as a building block for creating the carbon skeleton of active ingredients. nbinno.com | Synthesis of herbicides, insecticides, and fungicides. |

The ability to introduce both a hydroxyl and a bromine functionality in a stereocontrolled manner, as offered by modern synthetic methods, is particularly valuable for the synthesis of chiral drugs and bioactive natural products. As research continues to uncover new catalytic systems and green synthetic routes, the scope of applications for brominated butanols like 1,4-Dibromobutan-1-OL is expected to grow, solidifying their role as important intermediates in high-value chemical synthesis.

Q & A

Q. Basic Methodology :

- Reagent Stoichiometry : Use a molar excess of HBr or NaBr (1.5–2 equivalents) to drive the reaction to completion, as seen in analogous dibromination protocols .

- Temperature Control : Maintain reaction temperatures between 40–60°C to balance reactivity and minimize side reactions (e.g., elimination or over-bromination).

- Purification : Employ fractional distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. Advanced Considerations :

- Catalyst Screening : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide ion availability in biphasic systems.

- In Situ Monitoring : Use FT-IR or GC-MS to track bromine consumption and intermediate formation, enabling real-time adjustments.

What advanced techniques confirm the stereochemistry and structural integrity of 1,4-Dibromobutan-1-OL?

Q. Basic Characterization :

Q. Advanced Methods :

- X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for sulfonamide analogs in .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

How can researchers mitigate side reactions during 1,4-Dibromobutan-1-OL synthesis?

Q. Common Side Reactions :

- Elimination : Formation of 1,3-butadiene derivatives due to HBr elimination. Mitigate by avoiding high temperatures (>80°C) and using mild acids.

- Over-Bromination : Prevent by controlling bromine stoichiometry and reaction time.

Q. Advanced Analysis :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps and adjust conditions .

What safety protocols are critical for handling 1,4-Dibromobutan-1-OL?

Q. Basic Precautions :

Q. Advanced Hazard Management :

- Spill Response : Neutralize spills with sodium bicarbonate or sand, followed by disposal as halogenated waste .

- Exposure Monitoring : Implement workplace air sampling (GC-MS) to ensure compliance with OSHA exposure limits.

How can computational modeling predict the reactivity of 1,4-Dibromobutan-1-OL in novel reactions?

Q. Methodological Approach :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar aprotic solvents) .

- Docking Studies : Explore interactions with enzymatic active sites for potential biological applications, inspired by ’s catalytic studies .

How should researchers address contradictions in toxicity data for 1,4-Dibromobutan-1-OL?

Q. Basic Analysis :

- Literature Review : Cross-reference EPA’s ecological risk assessment frameworks () to identify data gaps or methodological disparities .

Q. Advanced Resolution :

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize conflicting datasets, considering variables like exposure duration or model organisms .

What catalytic applications could leverage 1,4-Dibromobutan-1-OL’s structural features?

Q. Potential Uses :

- Cross-Coupling Reactions : Serve as a dihalogenated precursor in Suzuki-Miyaura couplings, analogous to 1,4-dibromoanthracene in .

- Phase-Transfer Catalysis : Explore its use in biphasic systems due to amphiphilic properties (hydroxyl and bromine groups).

How does solvent choice impact the stability of 1,4-Dibromobutan-1-OL?

Q. Key Findings :

- Polar Solvents : Acetonitrile or DMF may stabilize the compound via hydrogen bonding with the hydroxyl group .

- Non-Polar Solvents : Hexane or toluene reduce hydrolysis but may promote crystallization.

What methodologies assess the ecological impact of 1,4-Dibromobutan-1-OL?

Q. Guidelines :

- EPA Frameworks : Use ECOTOX database queries () to identify toxicity thresholds for aquatic organisms .

- QSAR Modeling : Predict bioaccumulation potential using bromine’s electronegativity and log values.

Are there alternative synthetic routes to 1,4-Dibromobutan-1-OL?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.